molecular formula C10H17NO2 B2617389 Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate CAS No. 1492853-42-5

Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate

Cat. No.: B2617389
CAS No.: 1492853-42-5
M. Wt: 183.251
InChI Key: FCMAUENYMFNXBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate typically involves the esterification of 1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid. This can be achieved through the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on biological activity. It may serve as a model compound in the investigation of enzyme-substrate interactions and metabolic pathways .

Medicine: Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Comparison with Similar Compounds

Biological Activity

Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group and a methyl ester at the carboxylic acid position. The molecular formula is C10H15NO2C_{10}H_{15}NO_2, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The cyclopropylmethyl moiety is significant for influencing the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function by:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions, acting as either an agonist or antagonist depending on the target.
  • Receptor Binding : Its structural features enhance binding affinity to various biological targets, potentially leading to improved therapeutic efficacy.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Enzyme Inhibition : Studies indicate that this compound may act as an enzyme inhibitor, particularly in pathways related to inflammation and pain management.
  • Antimicrobial Activity : Variants of pyrrolidine derivatives have shown potential antimicrobial properties, suggesting similar capabilities for this compound.
  • Analgesic Properties : The compound has been linked to analgesic effects, making it a candidate for further exploration in pain relief applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructural FeaturesNotable Activities
Methyl pyrrolidine-2-carboxylatePyrrolidine ring, methyl esterAnalgesic properties
tert-butyl 2-methyl-4-{[1-(methylamino)cyclopropyl]methyl}pyrrolidine-1-carboxylateContains tert-butyl group and amino functionalityPotential antidepressant
N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-methylbenzenesulfonamideSulfonamide group enhances solubilityAntimicrobial activity

The presence of the cyclopropylmethyl group in this compound distinguishes it from these compounds, influencing its reactivity and biological profile.

Properties

IUPAC Name

methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-10(12)9-3-2-6-11(9)7-8-4-5-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMAUENYMFNXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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